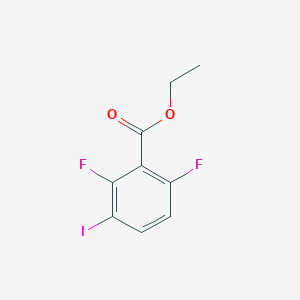

Ethyl 2,6-difluoro-3-iodobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Basicity Gradient-Driven Migration of Iodine

Ethyl 2,6-difluoro-3-iodobenzoate has been studied for its role in the basicity gradient-driven migration of iodine, demonstrating regioflexibility in the substitution of fluoroarenes. This process involves direct deprotonation with alkyllithium or lithium dialkylamide as reagents, followed by subsequent carboxylation, which affords acids including 2,6-difluoro-3-iodobenzoic acid among others. This mechanism highlights the compound's utility in synthesizing diverse iodofluoroarenes and acids through controlled deprotonation and iodine migration steps (Rausis & Schlosser, 2002).

Synthesis and Spectroanalysis of Oxadiazolines

The compound also plays a critical role in the synthesis of oxadiazolines compounds, showcasing its versatility in chemical reactions. Ethyl 3-iodobenzoate reacts with various aldehydes to produce corresponding hydrazones, which are then cyclodehydrated to afford 3-N-propanoyl-2-aryl-5-(3-iodophenyl)-1,3,4-oxadiazolines. The structures of these products are confirmed through IR spectroscopy, indicating the compound's importance in the synthesis and analysis of novel oxadiazoline derivatives (Jun, 2011).

Photochemically Induced Aryl Azide Rearrangement

In another study, this compound is used in the photochemically induced rearrangement of aryl azides. The process results in the regioselective formation of unique azaspiro compounds via a ketenimine intermediate, which undergoes photochemical electrocyclization followed by rearrangement. This study exemplifies the compound's utility in exploring photochemical reactions and identifying novel rearrangement products through NMR spectroscopic techniques (Andersson et al., 2017).

Oxidation Reactions with Hypervalent Iodine

Furthermore, esters of 2-iodoxybenzoic acid, derived from the oxidation of 2-iodobenzoate esters, demonstrate the compound's potential as an oxidizing agent. These hypervalent iodine compounds, with a pseudobenziodoxole structure, can oxidize alcohols to aldehydes, ketones, or carboxylic compounds, showcasing the compound's applicability in developing new oxidation methodologies (Zhdankin et al., 2005).

Propriétés

IUPAC Name |

ethyl 2,6-difluoro-3-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2IO2/c1-2-14-9(13)7-5(10)3-4-6(12)8(7)11/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMWGNIGTCWESW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Bromophenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2613292.png)

![N-[[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2613297.png)

![4-chloro-N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2613302.png)

![N-([2,3'-bifuran]-5-ylmethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2613309.png)

![4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2613310.png)

![Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2613311.png)